5,6-Dimethyl-1,4-dioxane-2,3-diol
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Overview
Description
5,6-Dimethyl-1,4-dioxane-2,3-diol is an organic compound with a heterocyclic structure It is characterized by a six-membered ring containing two oxygen atoms and four carbon atoms, with two methyl groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1,4-dioxane-2,3-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Another alternative synthesis involves the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1,4-dioxane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups and other functional groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5,6-Dimethyl-1,4-dioxane-2,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,6-Dimethyl-1,4-dioxane-2,3-diol exerts its effects involves interactions with specific molecular targets and pathways. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge on the corresponding oxygen . This resonance-stabilized anion can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but with different reactivity and applications.
Dioxolane: Another heterocyclic compound with a similar ring structure but different functional groups and properties.
Lactide (3,6-Dimethyl-1,4-dioxane-2,5-dione): A related compound used in polymer production.
Uniqueness
5,6-Dimethyl-1,4-dioxane-2,3-diol is unique due to its specific ring structure and the presence of two methyl groups, which influence its chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
32909-99-2 |
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Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5,6-dimethyl-1,4-dioxane-2,3-diol |
InChI |
InChI=1S/C6H12O4/c1-3-4(2)10-6(8)5(7)9-3/h3-8H,1-2H3 |
InChI Key |
PYQPLQRWOXQJFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(C(O1)O)O)C |
Origin of Product |
United States |
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